1,1-Difluorospiro[2.3]hexan-5-amine
Overview
Description
1,1-Difluorospiro[23]hexan-5-amine is a chemical compound with the molecular formula C6H10F2N It is characterized by the presence of a spirocyclic structure, which includes a six-membered ring fused to a three-membered ring, with two fluorine atoms attached to the spiro carbon and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluorospiro[2.3]hexan-5-amine typically involves the following steps:
Formation of the Spirocyclic Structure: The initial step involves the formation of the spirocyclic structure through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a cyclopropane derivative, with a nucleophile under appropriate conditions.
Introduction of Fluorine Atoms: The introduction of fluorine atoms at the spiro carbon can be accomplished using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions may vary depending on the specific fluorinating agent used.
Amination: The final step involves the introduction of the amine group at the 5-position. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluorospiro[2.3]hexan-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the spirocyclic structure can result in the formation of partially or fully reduced derivatives.
Substitution: Substitution reactions can yield a variety of substituted amine derivatives.
Scientific Research Applications
1,1-Difluorospiro[2.3]hexan-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: It can be used in the study of biological systems, particularly in the investigation of fluorinated analogs of biologically active molecules.
Industry: It can be used in the development of new materials with unique properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 1,1-Difluorospiro[2.3]hexan-5-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The spirocyclic structure can also contribute to the compound’s stability and bioavailability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorospiro[2.3]hexan-5-ol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.
1,1-Difluorospiro[2.3]hexane: This compound lacks the amine group and is fully fluorinated.
Uniqueness
1,1-Difluorospiro[2.3]hexan-5-amine is unique due to the presence of both fluorine atoms and an amine group within a spirocyclic structure. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
2,2-difluorospiro[2.3]hexan-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-4(9)2-5/h4H,1-3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKCFUQYVJGWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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